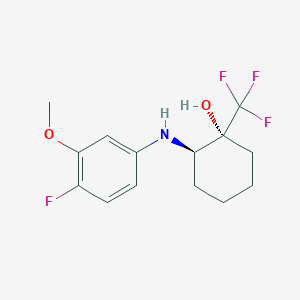

(1R,2R)-2-(4-fluoro-3-methoxyanilino)-1-(trifluoromethyl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C14H17F4NO2 |

|---|---|

Molecular Weight |

307.28 g/mol |

IUPAC Name |

(1R,2R)-2-(4-fluoro-3-methoxyanilino)-1-(trifluoromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H17F4NO2/c1-21-11-8-9(5-6-10(11)15)19-12-4-2-3-7-13(12,20)14(16,17)18/h5-6,8,12,19-20H,2-4,7H2,1H3/t12-,13-/m1/s1 |

InChI Key |

CWRARANSONEPBZ-CHWSQXEVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)N[C@@H]2CCCC[C@@]2(C(F)(F)F)O)F |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2CCCCC2(C(F)(F)F)O)F |

Origin of Product |

United States |

Preparation Methods

The preparation of BAY-9897 involves the synthesis of its parent compound, BAY-390, followed by modifications to render it inactive. The synthetic route typically includes:

Synthesis of the cyclohexanol core: This involves the formation of the cyclohexanol ring structure.

Introduction of the trifluoromethyl group: This step involves the addition of the trifluoromethyl group to the cyclohexanol core.

Attachment of the phenylamino group: The phenylamino group is introduced to the structure.

Fluorination and methoxylation: The final steps involve the addition of the fluorine and methoxy groups to the phenyl ring

Chemical Reactions Analysis

BAY-9897, being an inactive analog, does not undergo significant chemical reactions under normal conditions. its parent compound, BAY-390, is known to interact with TRPA1 receptors. The major reactions include:

Oxidation and reduction: These reactions are not significant for BAY-9897 due to its inactivity.

Substitution reactions: The compound can undergo substitution reactions, particularly involving the phenyl ring.

Hydrolysis: BAY-9897 can undergo hydrolysis under acidic or basic conditions

Scientific Research Applications

BAY-9897 is primarily used as a negative control in scientific research involving TRPA1 inhibitors. Its applications include:

Chemistry: Used to study the structure-activity relationship of TRPA1 inhibitors.

Biology: Employed in cellular assays to understand the role of TRPA1 in pain and inflammation.

Medicine: Utilized in preclinical studies to evaluate the efficacy of TRPA1 inhibitors.

Industry: Used in the development of new analgesic drugs targeting TRPA1 receptors

Mechanism of Action

As an inactive analog, BAY-9897 does not exert significant biological effects. It serves as a negative control to validate the activity of TRPA1 inhibitors like BAY-390. The molecular targets and pathways involved include the TRPA1 receptor, which is activated by various endogenous mediators and is linked to pain and inflammation .

Comparison with Similar Compounds

BAY-9897 is compared with other TRPA1 inhibitors and their inactive analogs. Similar compounds include:

BAY-390: The active TRPA1 inhibitor.

A-079: Another TRPA1 inhibitor used in research.

GRC-17536: A TRPA1 antagonist used in clinical studies for painful diabetic neuropathy

BAY-9897 is unique due to its specific structure and role as a negative control, which helps in validating the activity of TRPA1 inhibitors in various assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.